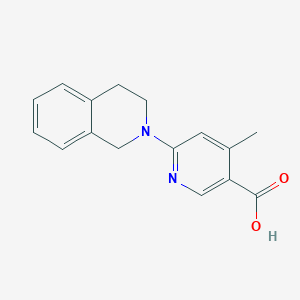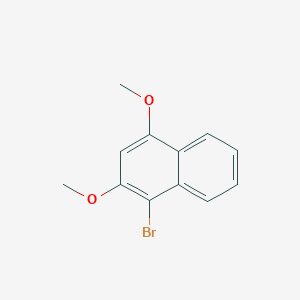
tert-butyl (R)-(1-(1H-indol-3-yl)propan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate: is a compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability under various conditions and ease of removal. The compound is characterized by the presence of a tert-butyl group, an indole moiety, and a carbamate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate typically involves the reaction of an indole derivative with tert-butyl chloroformate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Common bases used include triethylamine or pyridine .
Industrial Production Methods: In an industrial setting, the production of tert-butyl carbamates often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: The carbamate group can be substituted by nucleophiles in the presence of strong bases or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Strong bases (e.g., sodium hydride), acids (e.g., hydrochloric acid).
Major Products Formed:
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate is widely used as a protecting group in peptide synthesis. It helps in the selective protection of amine groups, allowing for the sequential addition of amino acids .
Biology: In biological research, this compound is used to study the interactions of indole derivatives with various biological targets. It serves as a model compound for understanding the behavior of indole-containing biomolecules .
Medicine: The carbamate group can be hydrolyzed in vivo to release the active drug .
Industry: In the chemical industry, tert-butyl carbamates are used in the synthesis of agrochemicals and pharmaceuticals. They are also employed in the production of specialty chemicals .
Mecanismo De Acción
The mechanism of action of tert-butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate involves the hydrolysis of the carbamate group under acidic or basic conditions. This hydrolysis releases the active amine, which can then interact with its molecular targets. The indole moiety is known to interact with various biological receptors, influencing pathways related to neurotransmission and cell signaling .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate used for similar protecting group purposes.
tert-Butyl carbanilate: Another carbamate derivative with different reactivity due to the presence of a phenyl group.
Uniqueness: tert-Butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate is unique due to the presence of the indole moiety, which imparts specific biological activity and reactivity. This makes it particularly useful in the synthesis of complex molecules and in biological studies .
Propiedades
Fórmula molecular |
C16H22N2O2 |
|---|---|
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-1-(1H-indol-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C16H22N2O2/c1-11(18-15(19)20-16(2,3)4)9-12-10-17-14-8-6-5-7-13(12)14/h5-8,10-11,17H,9H2,1-4H3,(H,18,19)/t11-/m1/s1 |
Clave InChI |
XRRYOHBVVKHARG-LLVKDONJSA-N |
SMILES isomérico |
C[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


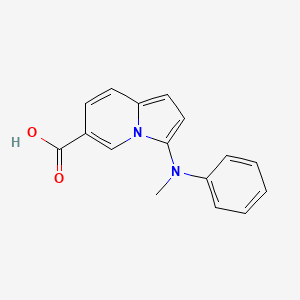

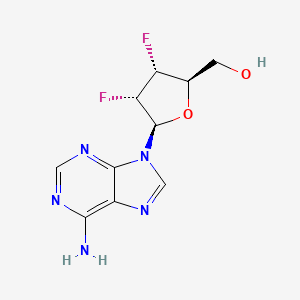
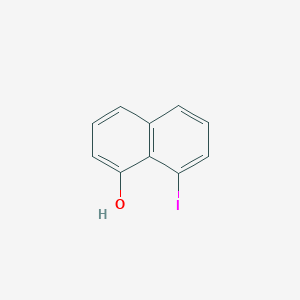

![2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11852708.png)

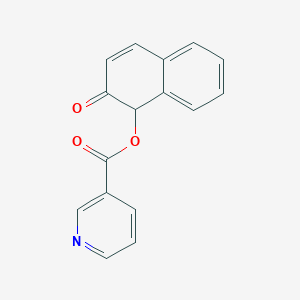
![Tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11852718.png)
![2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide](/img/structure/B11852742.png)

